N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE
Description
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-11-5-3-4-6-13(11)16(22-2)10-18-17(21)12-7-8-14-15(9-12)20-23-19-14/h3-9,16H,10H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYSDSKALWBGHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=CC3=NSN=C3C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the reaction of benzo[c][1,2,5]thiadiazole-5-carboxylic acid with 2-methoxy-2-(o-tolyl)ethylamine under specific conditions to form the desired carboxamide. The reaction conditions often involve the use of coupling agents, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related carboxamides and benzothiadiazole derivatives (Table 1).
Table 1: Structural and Functional Comparison
Key Observations :
Benzothiadiazole vs. Benzamide Core : The target compound’s benzothiadiazole core is electron-deficient, enabling charge-transfer interactions absent in the methylbenzamide analog . This property is critical in optoelectronic applications.
Substituent Effects : The 2-methoxy group in the target compound increases steric hindrance and lipophilicity compared to the N,O-bidentate hydroxy group in ’s compound, which is optimized for coordinating transition metals (e.g., Pd, Cu) in catalytic reactions .
Pharmacological Potential: Compounds in with thioether and heterocyclic substituents (e.g., isoxazole, thiazole) show therapeutic applications . While the target compound lacks these groups, its benzothiadiazole moiety may confer kinase inhibition or antiviral activity through π-π stacking interactions.
Physicochemical and Reactivity Profiles
- Solubility : The methoxy and 2-methylphenyl groups reduce aqueous solubility relative to the hydroxy-containing analog in , which is more polar .
- Reactivity : The N,O-bidentate compound in facilitates C–H activation via metal coordination, whereas the benzothiadiazole core may engage in electrophilic substitution or serve as a fluorophore in sensing applications.
Biological Activity
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's structure features a benzothiadiazole core, which is known for its diverse biological activities. The molecular formula is , and it contains functional groups that enhance its solubility and biological interactions.
The mechanism of action for this compound is primarily attributed to its ability to interact with various biological targets. It may modulate enzyme activity or receptor interactions due to the presence of the benzothiadiazole moiety, which has been linked to:
- Inhibition of Enzymatic Activity : Compounds with similar structures have shown inhibition against enzymes like monoamine oxidase and heat shock proteins .
- Antimicrobial Properties : There is evidence suggesting that derivatives of benzothiadiazoles exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi .
Antimicrobial Activity
Research indicates that benzothiadiazole derivatives possess notable antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
Anticancer Properties
Benzothiadiazole derivatives have been explored for their anticancer potential. In vitro studies demonstrate that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of benzothiadiazole derivatives for their antimicrobial activity. The results highlighted that specific modifications to the side chains significantly enhanced their efficacy against Escherichia coli and Candida albicans .
- Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of N-[2-methoxy-2-(2-methylphenyl)ethyl]-benzothiadiazole on human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .
Summary of Biological Activities
Pharmacological Profile
The pharmacological profile of N-[2-methoxy-2-(2-methylphenyl)ethyl]-benzothiadiazole suggests it may serve as a lead compound for developing new therapeutic agents targeting microbial infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
